molecular formula C6H6BrFN2O2S B13475978 3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide

3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide

Cat. No.: B13475978
M. Wt: 269.09 g/mol
InChI Key: RCSZEQCFELYVQB-UHFFFAOYSA-N
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Description

3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide is an aromatic compound that contains amino, bromo, fluoro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and fluorination of benzene derivatives, followed by sulfonamide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and electrophiles.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and palladium catalysts are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the amino, bromo, and fluoro groups can participate in various interactions, including hydrophobic and electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-fluorobenzene-1-sulfonamide
  • 3-Amino-5-bromobenzotrifluoride
  • 4-Bromo-3-fluorobenzene-1-sulfonamide

Uniqueness

3-Amino-5-bromo-4-fluorobenzene-1-sulfonamide is unique due to the combination of its functional groups, which provide a distinct set of chemical and biological properties. The presence of both bromo and fluoro groups enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C6H6BrFN2O2S

Molecular Weight

269.09 g/mol

IUPAC Name

3-amino-5-bromo-4-fluorobenzenesulfonamide

InChI

InChI=1S/C6H6BrFN2O2S/c7-4-1-3(13(10,11)12)2-5(9)6(4)8/h1-2H,9H2,(H2,10,11,12)

InChI Key

RCSZEQCFELYVQB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)F)Br)S(=O)(=O)N

Origin of Product

United States

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